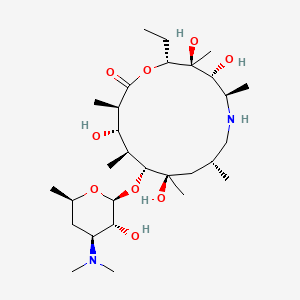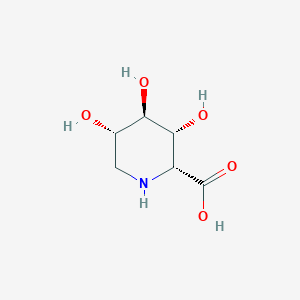![molecular formula C22H28O12 B13449975 [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide](/img/structure/B13449975.png)
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide: is a metabolite of the carcinogenic compound N-(2-carboxyethyl)-2’-deoxyguanosine (CEdG). This compound is formed in the liver and excreted in urine, making it a potential biomarker for exposure to CEdG. Its unique structure and properties make it suitable for various applications in scientific research, including drug delivery systems, biomaterial synthesis, and diagnostic tools.
Preparation Methods
The synthetic routes and reaction conditions for [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide are not widely documented in publicly available sources. . Industrial production methods likely involve multi-step organic synthesis processes, but specific details are proprietary to manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions can occur where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a reference material in analytical chemistry for the detection and quantification of CEdG exposure.
Biology:
- Serves as a biomarker for studying the metabolic pathways of carcinogenic compounds in biological systems.
Medicine:
- Potential applications in drug delivery systems due to its ability to conjugate with glucuronic acid, enhancing solubility and excretion.
Industry:
- Utilized in the synthesis of biomaterials and diagnostic tools due to its unique chemical properties.
Mechanism of Action
The mechanism by which [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide exerts its effects involves its formation as a metabolite of CEdG in the liver. It is then excreted in urine, making it a useful biomarker for monitoring exposure to carcinogenic compounds. The molecular targets and pathways involved include the enzymatic processes in the liver that convert CEdG to its glucuronide conjugate.
Comparison with Similar Compounds
N-(2-Carboxyethyl)-2’-deoxyguanosine (CEdG): The parent compound from which [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide is derived.
Glucuronides of other carcinogenic metabolites: Similar compounds that undergo glucuronidation in the liver and are excreted in urine.
Uniqueness:
- This compound is unique due to its specific structure and formation pathway, making it a distinct biomarker for CEdG exposure.
Properties
Molecular Formula |
C22H28O12 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(2S,3S,5R,6S)-6-[2-(5-carboxy-2-ethylpentoxy)carbonylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H28O12/c1-2-11(6-5-9-14(23)24)10-32-20(30)12-7-3-4-8-13(12)21(31)34-22-17(27)15(25)16(26)18(33-22)19(28)29/h3-4,7-8,11,15-18,22,25-27H,2,5-6,9-10H2,1H3,(H,23,24)(H,28,29)/t11?,15?,16-,17+,18-,22-/m0/s1 |
InChI Key |
JAKPCOPXGPWMAW-XBLXXUSVSA-N |
Isomeric SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)



![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13449976.png)

